molecular formula C20H19N3O4S2 B11269724 N-[4-(acetylamino)phenyl]-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide

N-[4-(acetylamino)phenyl]-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B11269724
M. Wt: 429.5 g/mol
InChI Key: AOEAXINXVNJMSA-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with acetamidophenyl and methyl(phenyl)sulfamoyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylic acid, which undergoes acylation to introduce the acetamidophenyl group. This is followed by sulfonation to attach the methyl(phenyl)sulfamoyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain consistency and efficiency. Purification processes such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride (SOCl2) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of nitro groups results in corresponding amines.

Scientific Research Applications

N-(4-acetamidophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Shares similar sulfonamide and acetamide functional groups.

    Thiophene derivatives: Compounds with thiophene rings and various substituents.

Uniqueness

N-(4-acetamidophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C20H19N3O4S2

Molecular Weight

429.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H19N3O4S2/c1-14(24)21-15-8-10-16(11-9-15)22-20(25)19-18(12-13-28-19)29(26,27)23(2)17-6-4-3-5-7-17/h3-13H,1-2H3,(H,21,24)(H,22,25)

InChI Key

AOEAXINXVNJMSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=CC=C3

Origin of Product

United States

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